molecular formula C8H14N2S2 B3050484 Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester CAS No. 26251-64-9

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester

Cat. No.: B3050484
CAS No.: 26251-64-9
M. Wt: 202.3 g/mol
InChI Key: SXFQFCCHISQZPU-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of hydrazinecarbodithioic acid, where the hydrogen atoms are replaced by a cyclohexylidene group and a methyl ester group. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester can be synthesized through a multi-step reaction process. One common method involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbodithioic acid. This intermediate is then reacted with cyclohexanone to introduce the cyclohexylidene group, followed by esterification with methanol to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactionsThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is mediated through the reactive hydrazine and dithio groups, which can form stable adducts with thiol and amino groups on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions with biological targets and enhances its stability under various conditions .

Properties

IUPAC Name

methyl N-(cyclohexylideneamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQFCCHISQZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385280
Record name ST50454775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26251-64-9
Record name NSC269210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50454775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
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Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
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Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
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Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
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Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester
Reactant of Route 6
Hydrazinecarbodithioic acid, 2-cyclohexylidene-, methyl ester

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